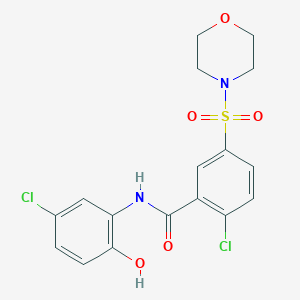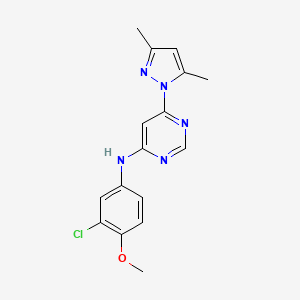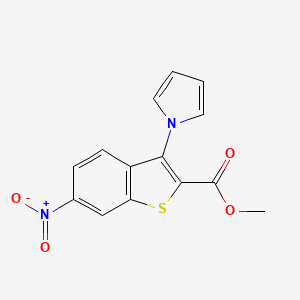
2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-CHLORO-N-(5-CHLORO-2-HYDROXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(5-CHLORO-2-HYDROXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, including:
Chlorination: Introduction of chlorine atoms into the benzene ring.
Hydroxylation: Addition of hydroxyl groups to the aromatic ring.
Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides.
Amidation: Formation of the amide bond by reacting the sulfonylated intermediate with morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Protein Binding: May interact with proteins and affect their function.
Medicine
Drug Development: Investigated for its potential therapeutic effects in treating diseases.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 2-CHLORO-N-(5-CHLORO-2-HYDROXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. The sulfonyl group and morpholine ring play crucial roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-CHLORO-N-(5-CHLORO-2-HYDROXYPHENYL)BENZAMIDE: Lacks the sulfonyl and morpholine groups.
5-(MORPHOLINE-4-SULFONYL)BENZAMIDE: Lacks the chlorinated phenyl ring.
Uniqueness
The presence of both the sulfonyl group and the morpholine ring in 2-CHLORO-N-(5-CHLORO-2-HYDROXYPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE makes it unique compared to other benzamides. These functional groups contribute to its distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C17H16Cl2N2O5S |
|---|---|
Poids moléculaire |
431.3 g/mol |
Nom IUPAC |
2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C17H16Cl2N2O5S/c18-11-1-4-16(22)15(9-11)20-17(23)13-10-12(2-3-14(13)19)27(24,25)21-5-7-26-8-6-21/h1-4,9-10,22H,5-8H2,(H,20,23) |
Clé InChI |
SXUVMBQOALBDRJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=C(C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-8-methoxy-4,4,6-trimethyl-1-[(5-methylthiophen-2-yl)methylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11046604.png)
![4-Amino-1-(4-chlorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11046611.png)
![2-{[2-(Butylsulfinyl)ethyl]sulfanyl}pyridine](/img/structure/B11046613.png)
![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B11046623.png)

![9-(2,3,4,5-tetramethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11046641.png)
![2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B11046654.png)
![Ethyl 4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11046660.png)
![2-(Ethylsulfinyl)-8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B11046661.png)
![3-(Thiophen-3-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046662.png)
![(4Z)-1-Phenyl-1H-naphtho[2,3-D][1,2,3]triazole-4,9-dione 4-(O-acetyloxime)](/img/structure/B11046667.png)


![dimethyl 2-hydroxy-4-{(E)-2-[(4-methylphenyl)amino]ethenyl}pyridine-3,5-dicarboxylate](/img/structure/B11046685.png)
